molecular formula C15H25N B1354368 N-(4-Methylphenyl)-N-octylamine CAS No. 18977-67-8

N-(4-Methylphenyl)-N-octylamine

Cat. No.: B1354368
CAS No.: 18977-67-8
M. Wt: 219.37 g/mol
InChI Key: HMWJFEAMVBDZGJ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-octylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an octyl group attached to the nitrogen atom and a 4-methylphenyl group attached to the same nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)-N-octylamine can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, 4-methylaniline can be reacted with octyl bromide in the presence of a base such as potassium carbonate to yield this compound. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems and real-time monitoring can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-octylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines or fully reduced amines.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-(4-Methylphenyl)-N-octylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of amine interactions with biological systems.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-octylamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The octyl group provides hydrophobic interactions, while the 4-methylphenyl group can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-N-dodecylamine: Similar structure with a longer alkyl chain.

    N-(4-Methylphenyl)-N-hexylamine: Similar structure with a shorter alkyl chain.

    N-(4-Ethylphenyl)-N-octylamine: Similar structure with an ethyl group instead of a methyl group on the phenyl ring.

Uniqueness

N-(4-Methylphenyl)-N-octylamine is unique due to its specific combination of the 4-methylphenyl and octyl groups. This combination imparts distinct physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-N-octylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-3-4-5-6-7-8-13-16-15-11-9-14(2)10-12-15/h9-12,16H,3-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMWJFEAMVBDZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473541
Record name Benzenamine, 4-methyl-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18977-67-8
Record name Benzenamine, 4-methyl-N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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